molecular formula C15H15NO6S B12137260 3-{5-[(2,5-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{5-[(2,5-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B12137260
M. Wt: 337.3 g/mol
InChI Key: XDDSNYFAXJXKIX-WQLSENKSSA-N
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Description

3-{5-[(2,5-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a propanoic acid moiety and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(2,5-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reaction with bromoacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(2,5-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{5-[(2,5-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid: Similar structure with a hydrazinylidene group.

    2-{[(3,5-Dimethoxyphenyl)(hydroxy)methylidene]amino}acetic acid: Contains a similar dimethoxyphenyl group.

    Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester: Another compound with a dimethoxyphenyl group.

Uniqueness

3-{5-[(2,5-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C15H15NO6S

Molecular Weight

337.3 g/mol

IUPAC Name

3-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C15H15NO6S/c1-21-10-3-4-11(22-2)9(7-10)8-12-14(19)16(15(20)23-12)6-5-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)/b12-8-

InChI Key

XDDSNYFAXJXKIX-WQLSENKSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=O)S2)CCC(=O)O

Origin of Product

United States

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